
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt is a complex organic compound with a unique structure that includes a benzoyl group, a dimethylhydrazinium moiety, and a hydroxybutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This binding can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-1,1-dimethylhydrazinium: Similar structure but lacks the hydroxybutenyl side chain.
1-Benzoyl-2,2-dimethylhydrazinium: Similar structure but with different substitution patterns on the hydrazinium moiety.
2-Hydroxy-2-methyl-3-butenylhydrazinium: Lacks the benzoyl group, focusing on the hydroxybutenyl side chain.
Uniqueness
The uniqueness of 2-Benzoyl-1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)hydrazinium hydroxide inner salt lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less functionalized analogs.
Properties
CAS No. |
83483-13-0 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[benzamido(dimethyl)azaniumyl]-2-methylbut-3-en-2-olate |
InChI |
InChI=1S/C14H20N2O2/c1-5-14(2,18)11-16(3,4)15-13(17)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3,(H,15,17) |
InChI Key |
ZYJLKUKFXQXQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)NC(=O)C1=CC=CC=C1)(C=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


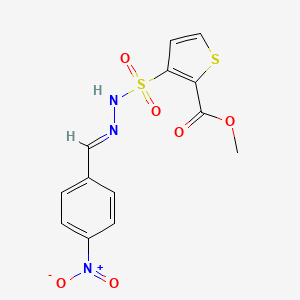
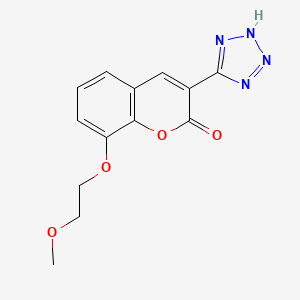
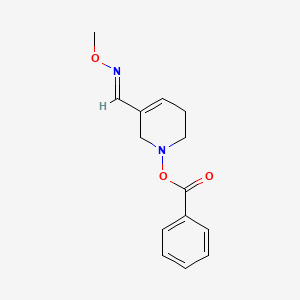
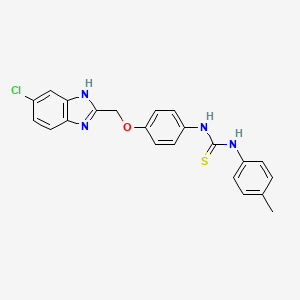


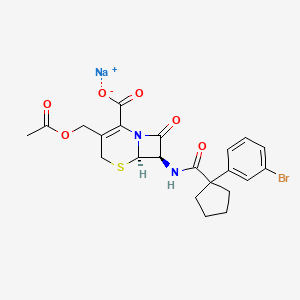

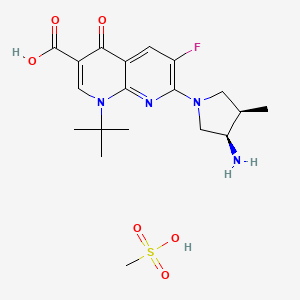
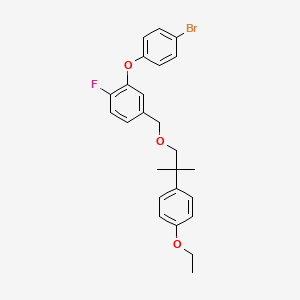
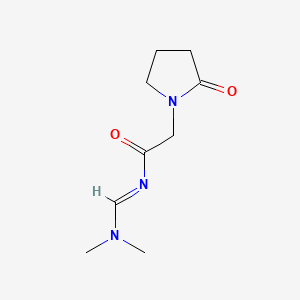


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
